6,7-Dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one is a polyheterocyclic compound belonging to the pyrrolo[3,4-b]pyridine family. This class of compounds is recognized for their diverse biological activities and potential therapeutic applications. The compound exhibits structural features characteristic of both pyrrole and pyridine rings, which contribute to its chemical reactivity and biological properties. It has been studied for its role as an allosteric modulator of muscarinic receptors, particularly the M4 subtype, indicating its relevance in pharmacological research .
The synthesis of 6,7-dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one can be achieved through various methods, with a notable approach being the one-pot cascade synthesis involving multicomponent reactions. This method typically employs an Ugi reaction followed by an aza Diels-Alder cycloaddition.
The molecular structure of 6,7-dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one features a bicyclic framework consisting of a pyrrole ring fused to a pyridine ring. Key structural characteristics include:
6,7-Dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one can participate in various chemical reactions due to its functional groups:
The mechanism of action for 6,7-dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one primarily involves modulation of muscarinic receptors. Specifically:
The physical and chemical properties of 6,7-dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one are critical for understanding its behavior in biological systems:
The applications of 6,7-dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one are diverse and include:
6,7-Dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one functions as a potent and selective positive allosteric modulator (PAM) of the human M4 muscarinic acetylcholine receptor (M4 mAChR), a class A G protein-coupled receptor (GPCR). This compound binds to a topographically distinct site from the orthosteric acetylcholine-binding pocket, inducing conformational changes that enhance the receptor’s affinity for endogenous acetylcholine. The pyrrolo[3,4-b]pyridin-5-one core, coupled with the piperidin-4-yl substituent, enables specific interactions with extracellular loops and transmembrane helices of M4 receptors, particularly through hydrophobic contacts and hydrogen bonding with residues in the extracellular vestibule. This allosteric enhancement amplifies M4-mediated signaling cascades, including Gi/o protein activation, inhibition of adenylyl cyclase, and modulation of ion channels [1] [3] [6].
Functionally, M4 PAMs mitigate excessive neuronal excitation by enhancing inhibitory cholinergic tone. In pathological states such as schizophrenia, M4 receptors regulate dopaminergic hyperactivity in the striatum. Preclinical models confirm that this compound normalizes dopamine release and improves cognitive deficits without inducing catalepsy—a limitation of direct orthosteric agonists. The structural specificity of 6,7-dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one avoids unintended activation of M2 or M3 subtypes, which are associated with peripheral adverse effects [1] [3] [6].
Table 1: Allosteric Modulation Parameters of 6,7-Dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one at M4 mAChR
Parameter | Value | Experimental System | Significance |
---|---|---|---|
Binding Affinity (EC₅₀) | 110 ± 15 nM | Cell-based calcium flux assay | Submicromolar potency for functional enhancement |
Cooperativity Factor (αβ) | 3.8 | Radioligand displacement | Strong positive cooperativity with acetylcholine |
Selectivity Ratio (M4/M1) | >100-fold | GPCR profiling panel | Minimal activity at M1, M2, M3, or M5 receptors |
Beyond cholinergic systems, this compound exerts indirect neuromodulatory effects on dopaminergic pathways. M4 receptors are densely expressed on striatal medium spiny neurons, where they form heteromeric complexes with dopamine D1 receptors. Allosteric potentiation of M4 signaling inhibits adenylyl cyclase 5 (AC5), reducing cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) activity downstream of D1 receptors. This normalizes dopamine-induced hyperactivity implicated in psychosis and cognitive dysfunction. Electrophysiological studies further demonstrate enhanced GABAergic transmission in the prefrontal cortex and nucleus accumbens following M4 PAM administration, suggesting broader impacts on cortico-limbic circuitry [6] [7].
Additionally, spinal cord stimulation research reveals that analogous neuromodulators increase GABA and serotonin release while suppressing glutamate and aspartate. This shift in excitatory-inhibitory balance suppresses wide dynamic range neuron hyperexcitability—a mechanism relevant to neuropathic pain. Although not directly studied for this compound, its structural class aligns with validated neuromodulators that restore inhibitory tone in overactive neural networks [7].
Table 2: Neurochemical Effects of M4 PAMs in Preclinical Models
Pathway | Effect | Functional Outcome | Relevance to Disease |
---|---|---|---|
Striatal D1 Signaling | ↓ cAMP/PKA activation | Attenuated psychomotor hyperactivity | Antipsychotic actions without extrapyramidal effects |
Cortical GABA Release | ↑ GABAergic transmission | Enhanced inhibitory postsynaptic currents (IPSCs) | Improved sensory gating and cognition |
Glutamate Homeostasis | ↓ Extracellular glutamate | Reduced excitotoxicity | Neuroprotection in chronic neurodegeneration |
Structurally analogous pyrrolo[3,4-b]pyridin-5-ones demonstrate significant interactions with oncology targets, particularly serine/threonine kinase 1 (AKT1) and orexin-2 receptors (Ox2R). Molecular docking studies reveal that the bicyclic core anchors these compounds in the ATP-binding cleft of AKT1 (binding energy: −9.2 kcal/mol) via hydrogen bonds with Ala232 and hydrophobic contacts in the hinge region. AKT1 hyperactivation promotes breast cancer cell survival and proliferation; inhibiting this kinase induces apoptosis in triple-negative MDA-MB-231 cells (IC₅₀: 6.25 μM for derivative 1f). Similarly, derivatives exhibit moderate to strong binding to Ox2R (−8.1 kcal/mol), a GPCR overexpressed in malignancies. Antagonism of Ox2R suppresses tumor growth by blocking orexin-mediated mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) cascades [2] [5].
Table 3: In Silico Binding Profiles of Pyrrolo[3,4-b]pyridin-5-one Derivatives
Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Residues for Interaction |
---|---|---|---|
AKT1 Kinase Domain | 4EKL | −9.2 ± 0.3 | Ala232 (H-bond), Leu210, Trp80 (hydrophobic) |
Orexin-2 Receptor | 6TO7 | −8.1 ± 0.5 | Tyr318, His350 (H-bond), Phe6.51 (π-stacking) |
The dual targeting of AKT1 and Ox2R positions this scaffold as a promising antitumor agent. Molecular dynamics simulations confirm stable ligand–protein complexes over 100 ns, with root-mean-square deviation (RMSD) fluctuations below 2.0 Å. In vitro validation shows compound 1f reduces viability in MDA-MB-231 cells by 80% at 25 μM, aligning with computational predictions [2] [5].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: